molecular formula C12H10FNO2S B14087365 2-((Fluoro(phenyl)methyl)sulfonyl)pyridine

2-((Fluoro(phenyl)methyl)sulfonyl)pyridine

Cat. No.: B14087365
M. Wt: 251.28 g/mol
InChI Key: FRJDBSUUWIFOFS-UHFFFAOYSA-N
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Description

2-((Fluoro(phenyl)methyl)sulfonyl)pyridine is an organic compound that belongs to the class of sulfonyl pyridines. This compound is characterized by the presence of a fluorinated phenyl group attached to a sulfonyl group, which is further connected to a pyridine ring. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Fluoro(phenyl)methyl)sulfonyl)pyridine typically involves the reaction of a fluorinated benzyl sulfone with a pyridine derivative. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((Fluoro(phenyl)methyl)sulfonyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated pyridine derivatives, while nucleophilic substitution can produce various substituted phenyl sulfone compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Fluoro(phenyl)methyl)sulfonyl)pyridine is unique due to the presence of both a fluorinated phenyl group and a sulfonyl-pyridine structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

2-[fluoro(phenyl)methyl]sulfonylpyridine

InChI

InChI=1S/C12H10FNO2S/c13-12(10-6-2-1-3-7-10)17(15,16)11-8-4-5-9-14-11/h1-9,12H

InChI Key

FRJDBSUUWIFOFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(F)S(=O)(=O)C2=CC=CC=N2

Origin of Product

United States

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